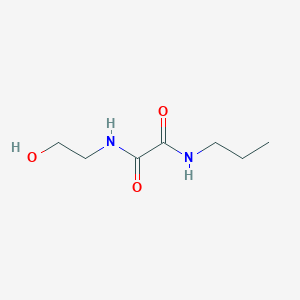

2-(5-氯-2,3-二氧代-2,3-二氢-1H-吲哚-1-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

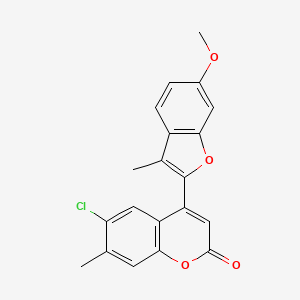

This compound is a derivative of isatin . Isatin is a versatile molecule that displays diverse biological activities, including anticancer activity . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

The synthesis of this compound involves the use of isatin and 5,7-dibromoisatin . All newly synthesized compounds were characterized using IR, 1H NMR, MS, and elemental analysis .Molecular Structure Analysis

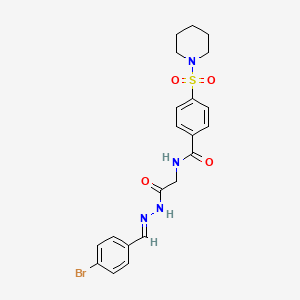

The molecular structure of this compound is complex, with multiple functional groups. It contains a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis

The susceptibility of isatin to attack by nucleophiles at C3 resulted in the generation of a large number of 3-substituted isatins . The outcomes indicated that electron-withdrawing substitutions at para position of the phenyl ring and 5, 7 positions of the isatin ring and increasing lipophilicity of the compound increased the cytotoxic activity .科学研究应用

Cancer Research

2-(5-Chloro-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide: has been studied for its potential in cancer therapy. Derivatives of this compound have shown cytotoxic activity against various cancer cell lines. For instance, certain N-phenylacetamide derivatives synthesized from isatin, which is structurally similar to our compound of interest, have demonstrated selectivity toward breast cancer cells (MCF-7) with low IC50 values, indicating potent cytotoxic activity .

Antiviral Applications

Indole derivatives, including those related to our compound, have been reported to exhibit antiviral properties. Compounds with an indole nucleus have been synthesized and tested for inhibitory activity against influenza A and other RNA and DNA viruses, showing promising results . This suggests potential use in developing antiviral drugs.

Agricultural Research

In the agricultural sector, indole derivatives are significant due to their role as plant hormones. Indole-3-acetic acid, for example, is a plant hormone derived from tryptophan degradation and is crucial for plant growth. The structural similarity of our compound to these indole-based plant hormones points to potential applications in enhancing plant growth and productivity .

Drug Development

The scaffold of our compound is a part of many synthetic drug molecules. Its biological activity makes it a valuable pharmacophore for developing new therapeutic agents. It binds with high affinity to multiple receptors, which is essential in the design of drugs with targeted actions .

Organic Synthesis

In organic chemistry, our compound can be used as a building block for synthesizing various heterocyclic compounds. Its reactivity due to the indole nucleus allows for the creation of diverse derivatives with potential biological activities .

Environmental Studies

While direct references to environmental studies involving this specific compound are not readily available, the broader family of indole derivatives to which it belongs has been explored for environmental applications. These include the study of microbial interactions with indole-related compounds and their impact on environmental bioremediation processes .

未来方向

The compound “2-(5,7-dibromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(4-nitrophenyl)acetamide” was found to be the most active compound in the series and demonstrated higher selectivity toward MCF-7 cell line . This indicates that this compound may possess equipotent cytotoxic activity to vinblastine . This compound is particularly promising, since it could kill cancer cells 19–20 times more effectively than the non-cancer cells . Hence, it may be used as a lead for further development .

作用机制

Target of Action

The compound 2-(5-Chloro-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives . .

Mode of Action

The mode of action of indole derivatives can vary widely depending on the specific derivative and its targets . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Biochemical Pathways

Indole derivatives can affect a variety of biochemical pathways due to their broad spectrum of biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A . .

Result of Action

The result of a compound’s action at the molecular and cellular level is largely dependent on its mode of action and the biochemical pathways it affects. As mentioned, indole derivatives can have a wide range of biological activities . .

属性

IUPAC Name |

2-(5-chloro-2,3-dioxoindol-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O3/c11-5-1-2-7-6(3-5)9(15)10(16)13(7)4-8(12)14/h1-3H,4H2,(H2,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCRIBMAHQQLAHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)C(=O)N2CC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Chloro-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Methylpropan-2-yl)oxycarbonyl-(6-methylpyridin-2-yl)amino]acetic acid](/img/structure/B2743657.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-(4-chlorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)

![3-(3-Fluorophenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2743666.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)piperidine-4-carboxamide](/img/structure/B2743670.png)

![4-Chloro-2-methoxy-N-[2,2,2-trichloro-1-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2743671.png)

![ethyl 2-(7-{[(tert-butoxy)carbonyl]amino}-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate](/img/structure/B2743677.png)